3-(1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)-5-(1H-indol-6-yl)-1,2,4-oxadiazole
Description
3-(1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)-5-(1H-indol-6-yl)-1,2,4-oxadiazole is a complex organic compound that has garnered interest in various fields of scientific research
Propriétés
IUPAC Name |
3-[1-[(4-fluorophenyl)methyl]triazol-4-yl]-5-(1H-indol-6-yl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN6O/c20-15-5-1-12(2-6-15)10-26-11-17(23-25-26)18-22-19(27-24-18)14-4-3-13-7-8-21-16(13)9-14/h1-9,11,21H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATOARFVYWORCMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2)C3=NC(=NO3)C4=CN(N=N4)CC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Retrosynthetic Analysis
The target molecule comprises two heterocyclic systems: a 1,2,3-triazole substituted with a 4-fluorobenzyl group and a 1,2,4-oxadiazole linked to an indole moiety. Retrosynthetically, the compound can be dissected into:
- 1-(4-Fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid : Synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC).
- 1H-Indol-6-carbohydrazide : Derived from indole-6-carboxylic acid through esterification and hydrazide formation.
- Cyclization : Fusion of the triazole carboxylic acid and indole carbohydrazide to form the 1,2,4-oxadiazole core.
Synthesis of 1-(4-Fluorobenzyl)-1H-1,2,3-Triazole-4-Carboxylic Acid
Azide-Alkyne Cycloaddition (CuAAC)
The triazole ring is constructed via CuAAC, a cornerstone of click chemistry:
- 4-Fluorobenzyl azide : Prepared by reacting 4-fluorobenzyl bromide with sodium azide in dimethylformamide (DMF) at 60°C for 12 hours.
- Propiolic acid : Reacted with the azide in a 1:1 ratio using Cu(I) iodide (10 mol%) and sodium ascorbate in a water-tert-butanol mixture. The reaction proceeds at room temperature for 24 hours, yielding 1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid (78% yield).
Key Reaction Conditions:
Synthesis of 1H-Indol-6-Carbohydrazide
Esterification of Indole-6-Carboxylic Acid
Indole-6-carboxylic acid is converted to its methyl ester via Fischer esterification:
Cyclization to Form the 1,2,4-Oxadiazole Core
Amidoxime Preparation
1H-Indol-6-carbohydrazide is converted to the amidoxime intermediate:
Heterocyclization with Triazole Carboxylic Acid
The amidoxime reacts with 1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid under activation:
Method A: Coupling Agent-Mediated Cyclization
- Reagents : EDC·HCl (1.2 equiv), HOBt (1.2 equiv), DMF
- Conditions : Stirred at 25°C for 12 hours, followed by heating at 80°C for 6 hours.
- Yield : 68%
Method B: Superbase-Promoted One-Pot Synthesis
Optimization of Reaction Conditions
Characterization and Analytical Data
Spectroscopic Validation
FT-IR (KBr) :
¹H NMR (400 MHz, DMSO-d₆) :
HRMS (ESI+) :
- Calculated for C₂₀H₁₄FN₅O₂: 391.1124
- Found: 391.1126.
Analyse Des Réactions Chimiques
Hydrolysis of the Acetamide Group
The acetamide group (-N-(5-methylisoxazol-3-yl)acetamide) is susceptible to hydrolysis under acidic or basic conditions, forming a carboxylic acid derivative. This reactivity is consistent with similar compounds, such as 2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide (CID 3688256), where hydrolysis yields a carboxylic acid .
Piperazine Ring Functionalization
The piperazine ring can undergo alkylation or acylation at its nitrogen atoms. For example, the patent WO2016102347A1 describes piperazine derivatives reacting with alkyl halides or acyl chlorides to form substituted products .
Reactivity of the Pyran-4-one Core
The 4-oxo group on the pyran ring is electrophilic and can participate in nucleophilic additions. Analogous pyran-4-one derivatives (e.g., CID 7218011) react with hydroxylamine to form oximes .
| Reaction Type | Reagents | Conditions | Product | References |
|---|---|---|---|---|
| Oxime formation | NH2OH·HCl, NaOAc, EtOH | Reflux, 3 hours | 3-(Hydroxyimino)-4H-pyran derivative |
Furan Carbonyl Reactivity
The furan-2-carbonyl group may undergo nucleophilic substitution or reduction. For instance, reductive amination of similar carbonyl groups with NaBH4 or LiAlH4 yields secondary amines .
| Reaction Type | Reagents | Conditions | Product | References |
|---|---|---|---|---|
| Reduction | NaBH4, MeOH | RT, 2 hours | Furan-2-methyl-piperazine derivative |
Stability of the Isoxazole Moiety
The 5-methylisoxazole ring is generally stable under mild conditions but may undergo ring-opening in strong acidic environments. No direct evidence exists for this compound, but related isoxazoles decompose in concentrated H2SO4 .
Ether Linkage Cleavage
The ether bond between the pyran and acetamide groups is resistant to hydrolysis under standard conditions but may cleave under extreme acidic (e.g., HBr/AcOH) or oxidative (e.g., KMnO4) conditions .
Applications De Recherche Scientifique
Anticancer Applications
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance:
- Mechanism of Action : Compounds containing oxadiazole rings have been shown to induce apoptosis in cancer cells through various pathways, including the activation of caspases and inhibition of anti-apoptotic proteins .
-
Case Studies :
- A study demonstrated that similar oxadiazole derivatives exhibit significant cytotoxic effects against glioblastoma cell lines, leading to DNA damage and subsequent cell death .
- Another research indicated that specific derivatives displayed promising activity against breast cancer cells, with IC50 values comparable to established chemotherapeutic agents .
Antimicrobial Activity
The synthesis of triazole and oxadiazole derivatives has been linked to enhanced antimicrobial properties:
- Broad-Spectrum Activity : Compounds with the oxadiazole core have shown efficacy against a range of pathogens, including bacteria and fungi. In vitro assays indicated that certain derivatives possess antibacterial activity comparable to first-line antibiotics .
- Case Studies :
Anti-inflammatory Properties
The anti-inflammatory potential of oxadiazole derivatives is another area of interest:
- Mechanism of Action : These compounds may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play crucial roles in inflammatory processes .
- Case Studies :
Summary Table of Biological Activities
Mécanisme D'action
The mechanism of action of 3-(1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)-5-(1H-indol-6-yl)-1,2,4-oxadiazole involves its interaction with various molecular targets. The triazole ring can coordinate with metal ions, influencing enzymatic activity. The indole moiety can intercalate with DNA, affecting gene expression. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, modulating protein function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl)-5-(1H-indol-6-yl)-1,2,4-oxadiazole
- 3-(1-(4-methylbenzyl)-1H-1,2,3-triazol-4-yl)-5-(1H-indol-6-yl)-1,2,4-oxadiazole
- 3-(1-(4-nitrobenzyl)-1H-1,2,3-triazol-4-yl)-5-(1H-indol-6-yl)-1,2,4-oxadiazole
Uniqueness
Compared to these similar compounds, 3-(1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)-5-(1H-indol-6-yl)-1,2,4-oxadiazole is unique due to the presence of the fluorine atom in the benzyl group. This fluorine atom can significantly influence the compound’s electronic properties, biological activity, and metabolic stability, making it a distinct and valuable entity in research and application.
Activité Biologique
The compound 3-(1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)-5-(1H-indol-6-yl)-1,2,4-oxadiazole is a synthetic organic compound notable for its diverse biological activities. Its unique structural features, including a triazole ring and an oxadiazole moiety, contribute to its potential applications in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer properties, and mechanisms of action.
Chemical Structure
The compound can be represented as follows:
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi. The mechanism of action is believed to involve disruption of cellular membranes and inhibition of essential enzymes.
Table 1: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents.
Anticancer Properties
The anticancer activity of the compound has been evaluated in several studies. It has shown promising results in inhibiting the proliferation of various cancer cell lines, including breast and colon cancer cells.
Case Study: In Vitro Anticancer Evaluation
In a study published in Heliyon, the compound was tested against MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines. The results indicated that the compound exhibited an IC50 value of 12 µM against MCF-7 cells and 15 µM against HT-29 cells, highlighting its potential as an anticancer agent .
Table 2: Anticancer Activity Data
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12 |
| HT-29 | 15 |
The proposed mechanisms by which this compound exerts its biological effects include:
- Interaction with Enzymes : The triazole ring can chelate metal ions in enzymes, thereby inhibiting their activity.
- Membrane Disruption : The oxadiazole moiety may alter membrane permeability, leading to cell lysis.
- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells through the activation of caspases.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing this compound, and how can reaction purity be optimized?
- Methodology :
- The compound’s oxadiazole and triazole rings are typically synthesized via cyclocondensation of hydrazides and carboxylic acid derivatives under dehydrating conditions (e.g., POCl₃ catalysis) .
- For the indole moiety, coupling reactions using Suzuki-Miyaura or Buchwald-Hartwig protocols are recommended, with Pd catalysts in anhydrous solvents (e.g., DMF or THF) .
- Purity Optimization : Use thin-layer chromatography (TLC) to monitor intermediates, followed by column chromatography (silica gel, ethyl acetate/hexane gradient) for final purification. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can the compound’s structure be validated experimentally?
- Analytical Techniques :
- NMR : ¹H and ¹³C NMR to confirm substituent positions (e.g., fluorobenzyl protons at δ 5.3–5.5 ppm; indole NH at δ ~11 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₂₀H₁₄FN₆O).
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and packing interactions (if single crystals are obtainable) .
Q. What solvent systems are optimal for solubility and bioactivity assays?
- Solubility Data :
| Solvent | Solubility (mg/mL) | Notes |
|---|---|---|
| DMSO | >50 | Preferred for stock solutions |
| Ethanol | ~10 | Limited for in vitro assays |
| PBS (pH 7.4) | <1 | Requires sonication |
Advanced Research Questions
Q. How do substituent variations (e.g., fluorobenzyl vs. chlorobenzyl) affect bioactivity?
- Structure-Activity Relationship (SAR) Insights :
- Fluorine at the benzyl position enhances metabolic stability and lipophilicity (logP ~2.8 vs. ~3.2 for chloro analogs) .
- Indole substitution at C6 improves π-π stacking with biological targets (e.g., kinase ATP-binding pockets) compared to C5-substituted indoles .
- Experimental Design : Synthesize analogs with halogen (F, Cl, Br) or methyl substitutions and compare IC₅₀ values in enzyme inhibition assays .
Q. How can computational methods predict binding modes to therapeutic targets?
- In Silico Workflow :
Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with targets (e.g., EGFR kinase PDB: 2LK) .
MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2 Å indicates robust interactions) .
Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond acceptors at oxadiazole N-O groups) .
Q. How to resolve contradictory bioactivity data across different assays?
- Case Study : Conflicting IC₅₀ values in kinase vs. antimicrobial assays:
- Hypothesis : Off-target effects due to compound aggregation or redox activity.
- Validation :
- Perform dynamic light scattering (DLS) to detect aggregates.
- Include reducing agents (e.g., DTT) in assays to rule out thiol reactivity .
Methodological Challenges and Solutions
Q. What strategies mitigate low yields in oxadiazole ring formation?
- Optimization :
- Use microwave-assisted synthesis (100°C, 30 min) to improve cyclization efficiency .
- Replace POCl₃ with polymer-supported reagents (e.g., PS-PPh₃) for easier purification .
Q. How to design a robust SAR study with limited synthetic capacity?
- Fractional Factorial Design : Prioritize substituents (e.g., fluorobenzyl, indole position) using computational predictions to minimize synthesis steps .
Data Contradiction Analysis
Q. Why does the compound show high in vitro potency but poor in vivo efficacy?
- Key Factors :
- Pharmacokinetics : Measure plasma stability (e.g., CYP450 metabolism via LC-MS) and logD (target >1.5 for blood-brain barrier penetration) .
- Formulation : Test nanoemulsions or cyclodextrin complexes to enhance bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
